Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate
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Overview
Description
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a fluorophenyl group, and a carboxylate ester, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products Formed
The major products formed from these reactions include substituted indazole derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .
Scientific Research Applications
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-1-phenyl-1H-indazole-6-carboxylate
- Methyl 3-chloro-1-(4-fluorophenyl)-1H-indazole-6-carboxylate
- Methyl 3-bromo-1-(4-methylphenyl)-1H-indazole-6-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C15H10BrFN2O2 |
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Molecular Weight |
349.15 g/mol |
IUPAC Name |
methyl 3-bromo-1-(4-fluorophenyl)indazole-6-carboxylate |
InChI |
InChI=1S/C15H10BrFN2O2/c1-21-15(20)9-2-7-12-13(8-9)19(18-14(12)16)11-5-3-10(17)4-6-11/h2-8H,1H3 |
InChI Key |
FGILASZPDAXMCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NN2C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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